molecular formula C6H8O4 B1606416 1,4-Dioxocane-5,8-dione CAS No. 21962-84-5

1,4-Dioxocane-5,8-dione

Cat. No.: B1606416
CAS No.: 21962-84-5
M. Wt: 144.12 g/mol
InChI Key: LOWXIIGCOBSYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxocane-5,8-dione (1,4-DOD) is a degradable substrate that can be used as a building block for polymers . This compound has been shown to have antimicrobial properties against a variety of bacterial strains and some fungi . The mechanism of 1,4-DOD’s antimicrobial activity is not yet known but it may be due to the fact that the compound inhibits protein synthesis by binding to ribosomes or because it reacts with acidic conditions in the environment .


Molecular Structure Analysis

The molecular formula of this compound is C6H8O4 . Its molecular weight is 144.12 g/mol . The structure is represented by the SMILES string C1CC(=O)OCCOC1=O .


Physical and Chemical Properties Analysis

The chemical formula of this compound is C6H8O4 . Its molecular weight is 144.13 g/mol .

Scientific Research Applications

Corrosion Inhibition

A study presented a facile method for preparing 1,8-dioxooctahydroxanthene derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting the environmental friendliness and efficiency of these compounds. The derivatives showed significant corrosion inhibition efficiency, attributed to the interaction of lone pair electrons of oxygen in the structure with the metal surface, demonstrating over 97% efficiency at certain concentrations (Maleki et al., 2016).

Biodegradable Polymers

Research into the ring-opening polymerization of novel heterocyclic monomers derived from glycolic acid and partially protected gluconic acid has led to the development of new biodegradable polyesters. These studies explore the synthesis, characterization, and polymerization behavior of these materials, aiming to expand the application of biodegradable polymers in various industries (Benabdillah et al., 1999).

Block Copolymer Micelles

Another research focus is the synthesis and self-assembly of amphiphilic block copolymers for potential applications in drug delivery and materials science. Studies have detailed the ring-opening polymerization of specific dioxolane-dione derivatives and their ability to form stable micelles with varying dimensions and critical micelle concentrations, highlighting their utility in creating advanced nanomaterials (Pounder et al., 2011).

Green Chemistry

Research on spirocyclopropane derivatives as environmentally friendly corrosion inhibitors provides insight into sustainable chemical processes. These studies demonstrate effective inhibition properties for mild steel protection in acidic conditions, supporting the green chemistry initiative by reducing harmful chemical use (Chafiq et al., 2020).

Organocatalyzed Polymerization

Studies on organo-catalyzed ring-opening polymerization of 1,4-dioxane-2,5-dione derivatives derived from glutamic acid have led to the synthesis of polyesters with specific properties, contributing to advancements in polymer chemistry and materials science (Thillaye du Boullay et al., 2010).

Mechanism of Action

The mechanism of 1,4-DOD’s antimicrobial activity is not yet known but it may be due to the fact that the compound inhibits protein synthesis by binding to ribosomes or because it reacts with acidic conditions in the environment .

Safety and Hazards

1,4-Dioxocane-5,8-dione is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

Future Directions

1,4-Dioxocane-5,8-dione could be used as an antimicrobial agent in food products or as a biodegradable polymer for biomedical applications such as tissue engineering scaffolds . The development of innovative technologies for both in-situ and ex-situ treatment of 1,4-dioxane to meet increasingly strict standards is in urgent need .

Properties

IUPAC Name

1,4-dioxocane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5-1-2-6(8)10-4-3-9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWXIIGCOBSYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176370
Record name 1,4-Dioxocane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21962-84-5
Record name 1,4-Dioxocane-5,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21962-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxocane-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxocane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxocane-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Dioxocane-5,8-dione
Reactant of Route 2
Reactant of Route 2
1,4-Dioxocane-5,8-dione
Reactant of Route 3
Reactant of Route 3
1,4-Dioxocane-5,8-dione
Reactant of Route 4
1,4-Dioxocane-5,8-dione
Reactant of Route 5
1,4-Dioxocane-5,8-dione
Reactant of Route 6
1,4-Dioxocane-5,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.